molecular formula C19H24N2OS B4957687 (5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B4957687
M. Wt: 328.5 g/mol
InChI Key: YKUKIYXIVHGLQY-UHFFFAOYSA-N
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Description

(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of thienyl and piperazine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-18-14-17(15-23-18)19(22)21-12-10-20(11-13-21)9-8-16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUKIYXIVHGLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through the alkylation of thiophene with ethyl halides under basic conditions.

    Formation of the Piperazine Intermediate: The piperazine intermediate can be synthesized by reacting phenethylamine with piperazine under acidic conditions.

    Coupling Reaction: The final compound is formed by coupling the thienyl and piperazine intermediates using a suitable coupling agent such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE would depend on its specific biological target. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-ETHYL-3-THIENYL)(4-PHENYLPIPERAZINO)METHANONE: Similar structure but lacks the phenethyl group.

    (5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE: Similar structure but has a methyl group instead of an ethyl group on the thienyl ring.

Uniqueness

(5-ETHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to the specific combination of the thienyl and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

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